3-phenyl-N-(4-{4-[(3-phenylpropanoyl)amino]benzyl}phenyl)propanamide
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Overview
Description
N,N’-[Methylenebis(4,1-phenylene)]bis(3-phenylpropanamide): is an organic compound characterized by its complex structure, which includes two phenylpropanamide groups connected by a methylene bridge to a bis(4,1-phenylene) core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[methylenebis(4,1-phenylene)]bis(3-phenylpropanamide) typically involves the reaction of 4,4’-methylenedianiline with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Methylenebis(4,1-phenylene)]bis(3-phenylpropanamide) can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
N,N’-[Methylenebis(4,1-phenylene)]bis(3-phenylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which N,N’-[methylenebis(4,1-phenylene)]bis(3-phenylpropanamide) exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity. The methylene bridge and phenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Methylenebis(4,1-phenylene)]bis(2,2-dimethylhydrazinecarboxamide)
- N,N’-[Methylenebis(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one)
- N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-propylpentanamide)
Uniqueness
N,N’-[Methylenebis(4,1-phenylene)]bis(3-phenylpropanamide) is unique due to its specific structural features, such as the phenylpropanamide groups and the methylene bridge. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C31H30N2O2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-phenyl-N-[4-[[4-(3-phenylpropanoylamino)phenyl]methyl]phenyl]propanamide |
InChI |
InChI=1S/C31H30N2O2/c34-30(21-15-24-7-3-1-4-8-24)32-28-17-11-26(12-18-28)23-27-13-19-29(20-14-27)33-31(35)22-16-25-9-5-2-6-10-25/h1-14,17-20H,15-16,21-23H2,(H,32,34)(H,33,35) |
InChI Key |
LQJRCAPXDNBXNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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